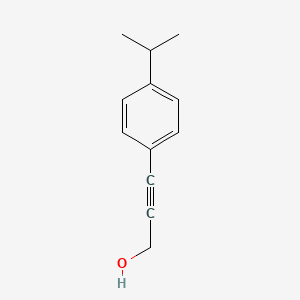

3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is an organic molecule with a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) that is substituted with an isopropyl group (a carbon atom bonded to two hydrogen atoms and one methyl group) and a prop-2-yn-1-ol group (a three-carbon chain with a triple bond and a hydroxyl group). .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate .Molecular Structure Analysis

The molecular structure would likely consist of a phenyl ring with the isopropyl group and the prop-2-yn-1-ol group attached. The exact structure would depend on the positions of these attachments .Wirkmechanismus

Target of Action

It is structurally similar to isoproturon , a herbicide that targets the photosynthetic apparatus at the D1 protein of Photosystem-II (PS-II) in plants .

Mode of Action

If we consider its structural similarity to isoproturon, it may also interact with the d1 protein of ps-ii, inhibiting photosynthesis . This interaction could lead to changes in the plant’s growth and development, ultimately leading to its death .

Biochemical Pathways

Based on its similarity to isoproturon, it may affect the photosynthetic electron transport chain by inhibiting the ps-ii . This inhibition disrupts the plant’s ability to produce ATP and NADPH, which are essential for photosynthesis and, by extension, the plant’s survival .

Pharmacokinetics

For instance, isoproturon is known to be water-soluble , which could influence the bioavailability of 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol.

Result of Action

If it acts similarly to isoproturon, it could lead to the inhibition of photosynthesis, resulting in the death of the plant .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Isopropyl-phenyl)-prop-2-yn-1-ol. For instance, the compound’s action could be influenced by soil pH, as some isoproturon-degrading Sphingomonas spp. have a narrow pH optimum for metabolism of isoproturon . Additionally, the compound’s water solubility could lead to its spread in water systems .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-propan-2-ylphenyl)prop-2-yn-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-10(2)12-7-5-11(6-8-12)4-3-9-13/h5-8,10,13H,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSISXVKKNXUSJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C#CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Isopropylphenylethynylcarbinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.